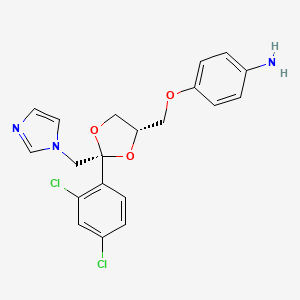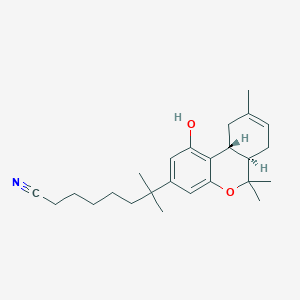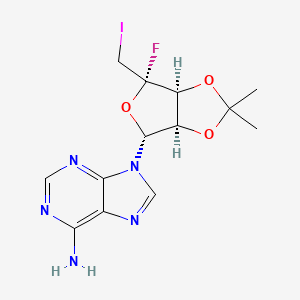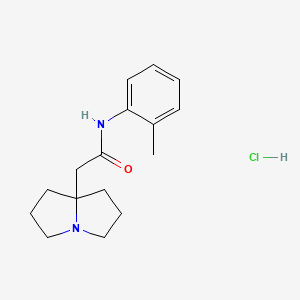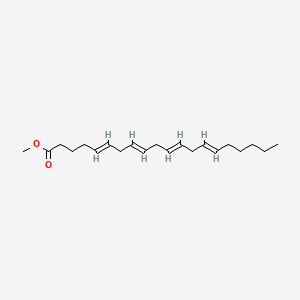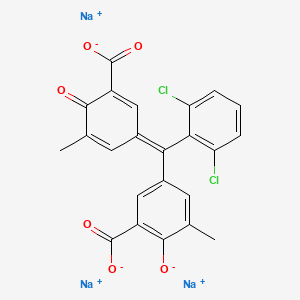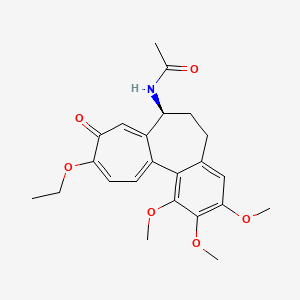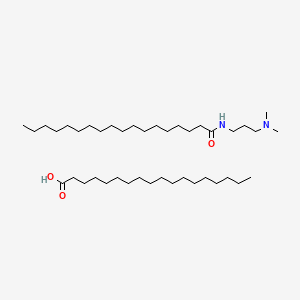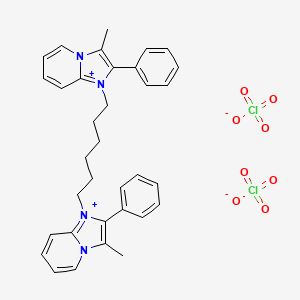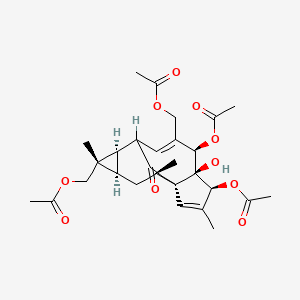
16-Hydroxyingenol tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyingenol tetraacetate is a diterpenoid compound derived from ingenol, which is found in the plant family Euphorbiaceae.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxyingenol tetraacetate typically involves the acetylation of 16-Hydroxyingenol. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve the extraction of ingenol from Euphorbia plants, followed by chemical modification to introduce the hydroxyl and acetyl groups. This process requires careful control of reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
16-Hydroxyingenol tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown biological activity, including anti-cancer properties.
Medicine: It has been investigated for its potential use in treating skin conditions and other diseases.
Wirkmechanismus
The mechanism of action of 16-Hydroxyingenol tetraacetate involves its interaction with specific molecular targets and pathways. The compound can activate protein kinase C (PKC), leading to various cellular responses. This activation can result in the modulation of cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
16-Hydroxyingenol tetraacetate is part of the ingenane class of diterpenoids, which also includes compounds such as ingenol and its derivatives. Compared to other similar compounds, this compound has unique structural features that contribute to its distinct biological activities .
List of Similar Compounds
- Ingenol
- Ingenol 3-angelate
- Ingenol 3-palmitate
- Phorbol esters
Eigenschaften
CAS-Nummer |
52557-30-9 |
|---|---|
Molekularformel |
C28H36O10 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
[(1S,4S,5R,6R,10R,11S,12R,14R)-4,6-diacetyloxy-11-(acetyloxymethyl)-5-hydroxy-3,11,14-trimethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C28H36O10/c1-13-10-27-14(2)8-21-22(26(21,7)12-36-16(4)30)20(23(27)33)9-19(11-35-15(3)29)25(38-18(6)32)28(27,34)24(13)37-17(5)31/h9-10,14,20-22,24-25,34H,8,11-12H2,1-7H3/t14-,20?,21-,22+,24+,25-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
LOSIVEQYDNWLAN-IAHPAADTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@]2(C)COC(=O)C)C3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Kanonische SMILES |
CC1CC2C(C2(C)COC(=O)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


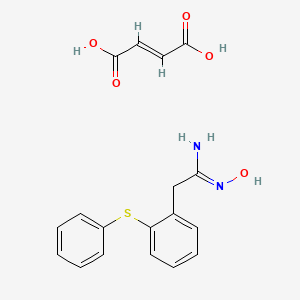
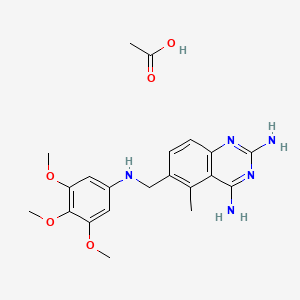
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
